molecular formula C30H38N6O6 B1445728 L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide CAS No. 83936-21-4

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide

Cat. No.: B1445728
CAS No.: 83936-21-4
M. Wt: 578.7 g/mol
InChI Key: VXQAWTFYPCLZEV-QORCZRPOSA-N
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Description

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (CAS 74135-04-9) is a synthetic pentapeptide with the sequence Tyr-Pro-Phe-Pro-Gly-NH₂. Its molecular formula is C₃₃H₄₃N₇O₇, and it has a molecular weight of 673.75 g/mol. Structurally, it features alternating proline residues, which introduce conformational rigidity, and aromatic side chains (tyrosine and phenylalanine) that may influence receptor binding or stability . The terminal glycinamide group enhances solubility compared to free carboxylic acid-terminated peptides.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQAWTFYPCLZEV-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10834257
Record name L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10834257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-21-4
Record name L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10834257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and effective method for synthesizing peptides such as L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide. The method involves sequential coupling of protected amino acids anchored to an insoluble resin.

Key Steps:

  • Resin Loading: The synthesis begins with anchoring the C-terminal amino acid (in this case, glycinamide) to a solid resin, such as Merrifield resin.
  • Amino Acid Coupling: Sequential coupling of protected amino acids (L-proline, L-phenylalanine, L-proline, and L-tyrosine) is carried out. Each amino acid is introduced as a protected derivative, commonly with t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino functionalities.
  • Coupling Agents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used, often in combination with additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to enhance coupling efficiency and reduce racemization.
  • Deprotection: After each coupling, the protecting group is removed under mild acidic or basic conditions to expose the free amine for the next coupling cycle.
  • Cleavage: Upon completion of the peptide chain assembly, the fully protected peptide is cleaved from the resin using aminolysis (e.g., ethylamine treatment) or strong acid (e.g., trifluoroacetic acid) depending on the resin and protecting groups used.

Reaction Conditions:

  • Couplings are typically performed in solvents like dichloromethane (DCM), dimethylformamide (DMF), or mixtures thereof at ambient temperature.
  • Excess amino acid derivatives (2.5 molar equivalents) and coupling agents are used to drive the reaction to completion.
  • Reaction times vary from 2 to 18 hours depending on manual or automated synthesis setups.

Example Data from Literature:

Step Reagents/Conditions Notes
Resin loading Merrifield resin + glycinamide derivative Anchoring C-terminal amino acid
Coupling Boc-protected amino acid + DCC + HOBt 2.5 eq amino acid, 18 h manual coupling
Deprotection 50% trifluoroacetic acid in DCM Removes Boc protecting group
Cleavage Aminolysis with ethylamine (18 h, 2°C) Releases peptide from resin
Purification Silica gel chromatography, HPLC Ensures purity and separation of isomers

This approach is described in detail in related peptide synthesis patents and research describing similar peptides and their analogues.

Solution-Phase Synthesis of L-Tyrosine Derivatives (Precursor Preparation)

Since L-tyrosine is a key amino acid in the peptide, its derivatives must be prepared with appropriate protecting groups to be compatible with SPPS.

Typical Preparation Steps:

  • Esterification: L-tyrosine is esterified with methanol in the presence of a catalyst such as thionyl chloride or concentrated sulfuric acid to form L-tyrosine methyl ester hydrochloride.
  • Amidation: The esterified L-tyrosine undergoes amidation with trifluoroacetic anhydride in solvents like tetrahydrofuran (THF) in the presence of bases such as pyridine.
  • Etherification: The phenolic hydroxyl group of tyrosine is etherified using alcohols (ROH), triphenylphosphine, and azodicarbonyl diesters (Mitsunobu reaction).
  • Hydrolysis and Final Amidation: The crude product is hydrolyzed under basic conditions, acidified, and then reacted with fluorenylmethyloxycarbonyl (Fmoc) reagents to yield the protected L-tyrosine derivative ready for peptide synthesis.

Reaction Parameters:

Step Reagents/Conditions Ratios/Notes
Esterification Methanol + thionyl chloride, reflux Catalyst to tyrosine ratio ~1.7-2.0:1
Amidation Trifluoroacetic anhydride + pyridine, reflux in THF Base to substrate 2.2-2.8:1; TFAA 1.3-1.6:1
Etherification ROH + triphenylphosphine + azodicarbonyl diester Followed by hydrolysis and acidification
Amidation 9-fluorenylmethyl-N-succinimidyl carbonate + Na2CO3 Final Fmoc protection step

This multi-step preparation ensures that L-tyrosine is suitably protected for incorporation into the peptide chain without side reactions.

Purification and Characterization

After synthesis, the peptide is purified using chromatographic techniques:

Summary Table of Preparation Methodology

Stage Method/Technique Reagents/Conditions Purpose
Amino acid derivative prep Esterification, amidation, etherification Methanol, thionyl chloride, TFAA, pyridine, triphenylphosphine Protect functional groups on L-tyrosine
Peptide assembly Solid-phase peptide synthesis Boc/Fmoc amino acids, DCC/DIC, HOBt, DMF/DCM Sequential peptide bond formation
Deprotection & cleavage Acidic or aminolysis cleavage Trifluoroacetic acid, ethylamine Remove protecting groups and release peptide
Purification Chromatography (silica gel, HPLC) Various solvent systems Purify and isolate target peptide

Research Findings and Considerations

  • The use of D-amino acids or modified amino acids at specific positions can enhance peptide stability and biological activity, but for this compound, the natural L-configuration is maintained.
  • Coupling efficiency is maximized by using molar excess of protected amino acids and double coupling steps.
  • Protecting groups must be carefully selected to prevent side reactions, particularly on the phenolic hydroxyl of tyrosine.
  • Aminolysis cleavage is preferred for peptides with a proline or glycine C-terminus to avoid harsh conditions that can degrade sensitive residues.
  • The final peptide is typically obtained as a hydrochloride or acetate salt to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with modified amino acid sequences .

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:
The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide typically employs Solid-Phase Peptide Synthesis (SPPS). The process involves several key steps:

  • Attachment of the First Amino Acid: The first amino acid is attached to a solid resin.
  • Deprotection: The protecting group on the N-terminus is removed.
  • Coupling: The next protected amino acid is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and protecting groups are removed.

Chemical Properties:
The molecular formula for this compound is C₆₃H₈₂N₁₄O₁₃, with a molecular weight of approximately 1,152.4 g/mol .

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Chemistry

  • Model Compound: Serves as a model for studying peptide synthesis and modifications.
  • Chemical Reactions: Can undergo oxidation, reduction, and substitution reactions, allowing for the exploration of peptide chemistry.

Biology

  • Cellular Signaling: Investigated for its role in cellular signaling pathways and protein interactions.
  • Neurotransmitter Interaction: Exhibits potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions.

Medicine

  • Therapeutic Potential: Explored for applications in pain management, antioxidant properties, and as a drug delivery vehicle.
  • Case Studies:
    • Analgesic Activity: Demonstrated significant reductions in pain responses in animal models.
    • Antioxidant Properties: Showed decreased levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stress.

Industry

  • Peptide-Based Drugs: Utilized in developing novel materials and biomimetic systems for drug delivery and diagnostics.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryModel compound for peptide synthesisFacilitates study of peptide bond formation
BiologyRole in cellular signalingInfluences neurotransmitter receptor activity
MedicinePotential therapeutic agentAnalgesic effects observed in animal studies; antioxidant properties demonstrated
IndustryDevelopment of peptide-based drugsUsed in drug delivery systems

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide with structurally related peptides, emphasizing key differences in sequence, modifications, and physicochemical properties:

Compound Name (CAS) Sequence/Modifications Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound (74135-04-9) Tyr-Pro-Phe-Pro-Gly-NH₂ C₃₃H₄₃N₇O₇ 673.75 Proline-rich backbone; terminal glycinamide; aromatic residues (Tyr, Phe).
5-Oxo-L-prolyl-D-tyrosyl-L-prolinamide (70650-88-3) 5-Oxo-Pro-D-Tyr-Pro-NH₂ C₂₃H₃₀N₄O₆ 458.51 D-tyrosine configuration; 5-oxo-proline modification (enhances metabolic stability).
L-Tyrosyl-L-prolylglycyl-L-phenylalanyl-L-prolinamide (88478-50-6) Tyr-Pro-Gly-Phe-Pro-NH₂ C₃₃H₄₃N₇O₇ 673.75 Additional glycine residue; altered sequence order (Gly-Phe vs. Phe-Pro).
N-Methyl-L-phenylalanylglycyl-L-prolinamide (83435-59-0) Tyr-Pro-N-Me-Phe-Gly-Pro-NH₂ C₃₄H₄₅N₇O₇ 687.77 N-methylation of phenylalanine (reduces enzymatic degradation).
L-Phenylalanyl-L-leucyl-L-prolyl-L-tyrosyl-L-prolyl-L-tyrosyl-L-tyrosine (843612-00-0) Phe-Leu-Pro-Tyr-Pro-Tyr-Tyr C₅₀H₆₇N₉O₁₄ 961.46 Extended chain with multiple tyrosine residues; higher hydrophobicity (XlogP = 2.7).

Structural and Functional Analysis

Backbone Rigidity: The proline-rich structure of 74135-04-9 contrasts with 70650-88-3, which incorporates a 5-oxo-proline residue.

Stereochemical Variations : The D-tyrosine in 70650-88-3 may confer resistance to proteolytic cleavage compared to the L-configuration in 74135-04-9, though at the cost of altered target affinity .

Terminal Modifications : The glycinamide terminus in 74135-04-9 enhances aqueous solubility relative to 843612-00-0, which terminates in a free tyrosine carboxyl group (higher XlogP = 2.7) .

Methylation Effects: N-methylation in 83435-59-0 reduces hydrogen-bonding capacity (fewer H-bond donors) but increases lipophilicity, which could enhance blood-brain barrier permeability .

Pharmacokinetic and Toxicological Insights

  • Metabolic Stability : Proline-rich sequences (e.g., 74135-04-9) are typically resistant to protease degradation, but the absence of methylation (cf. 83435-59-0) may shorten its half-life .
  • Toxicity Data: No direct toxicity studies are available for 74135-04-8. However, structurally related peptides like 3-Methyl-L-tyrosine (CAS 17028-03-4) lack comprehensive toxicological profiles, highlighting a research gap .

Biological Activity

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is a synthetic peptide that has garnered attention for its potential biological activities. This compound is a derivative of naturally occurring amino acids and is part of the broader category of peptide-based therapeutics. Its structure, which includes tyrosine, proline, phenylalanine, and glycine, suggests a variety of possible interactions within biological systems.

Hormonal Regulation

One of the primary areas of interest regarding this compound is its role in hormonal regulation. Peptides similar to this compound are known to influence the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are crucial for reproductive functions in both humans and animals. Analogous peptides have been shown to suppress estrus in female rats, indicating a potential application in fertility control and related therapeutic areas .

The biological activity of this compound may be attributed to its interaction with specific receptors involved in the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking or modulating the action of natural hormones, this peptide could effectively regulate reproductive processes. For instance, modifications in peptide structure can enhance stability against enzymatic degradation, thereby prolonging their action within the body .

Case Study: Hormonal Effects in Animal Models

A notable case study involved the administration of this compound in adult female rats. The study demonstrated that repeated subcutaneous injections led to a significant suppression of estrus cycles over a two-week period. This finding aligns with the established effects of other LH-RH analogs, suggesting that this compound may serve similar functions in clinical or veterinary settings .

Comparative Studies

Comparative studies have shown that peptides with similar structures can exhibit varying degrees of biological activity based on their amino acid composition and sequence. For example, substituting certain amino acids can enhance receptor binding affinity or increase resistance to metabolic degradation. Such modifications are critical for developing effective therapeutic agents .

Potential Therapeutic Applications

The implications of this compound extend beyond fertility control. Potential applications include:

  • Treatment of Hypogonadism : By regulating gonadotropin release, this compound could assist in managing conditions related to low hormone levels.
  • Endometriosis Management : Its ability to suppress ovarian function may be beneficial in treating endometriotic lesions.
  • Cancer Therapies : Inhibiting gonadal steroid production could provide a therapeutic avenue for hormone-sensitive cancers such as prostate and breast cancer .

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide, and how is purity ensured?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu chemistry for sequential coupling of protected amino acids. Critical steps include:

  • Coupling efficiency : Use of coupling agents like HBTU/HOBt in DMF for high yields .
  • Deprotection : 20% piperidine in DMF to remove Fmoc groups while preserving side-chain protections (e.g., Trt for Asn/Gln) .
  • Cleavage and purification : TFA-based cleavage cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) to release the peptide from resin, followed by reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and MALDI-TOF mass spectrometry for purity validation .

Q. Which analytical techniques are critical for characterizing this peptide’s structural integrity?

  • Methodological Answer :

  • Purity assessment : HPLC with UV detection at 214 nm (peptide bond absorption) and 280 nm (tyrosine residue) .
  • Mass confirmation : MALDI-TOF or ESI-MS to verify molecular weight (e.g., calculated MW: 590.7 g/mol) .
  • Sequence validation : Edman degradation or tandem MS/MS fragmentation for sequence confirmation .

Q. How does the peptide’s amino acid sequence influence its solubility and stability?

  • Methodological Answer :

  • Solubility : Adjust solvent polarity using DMSO for stock solutions and dilute in PBS (pH 7.4) for biological assays. The Tyr and Phe residues enhance hydrophobicity, requiring sonication for dissolution .
  • Stability : Conduct stability assays under physiological conditions (37°C, pH 7.4) with protease inhibitors (e.g., PMSF) to assess degradation over time via HPLC .

Advanced Research Questions

Q. How can structural dynamics studies resolve contradictions in reported bioactivity across different assays?

  • Methodological Answer :

  • Conformational analysis : Use circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to correlate secondary structure (e.g., β-turn propensity from Pro residues) with activity .
  • Molecular dynamics (MD) simulations : Model interactions with putative targets (e.g., opioid receptors) using software like GROMACS, focusing on hydrogen bonding between Tyr-Pro-Phe motifs and receptor pockets .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell lines, receptor density) to isolate variables causing bioactivity discrepancies .

Q. What experimental designs are recommended to investigate its mechanism in modulating cellular signaling pathways?

  • Methodological Answer :

  • Target identification : Use biotinylated peptide variants in pull-down assays with cell lysates, followed by LC-MS/MS to identify binding partners (e.g., G-protein-coupled receptors) .
  • Pathway analysis : Treat cells with the peptide and perform phosphoproteomics (TiO2 enrichment) to map activated kinases (e.g., MAPK/ERK) .
  • Functional validation : CRISPR knockouts of candidate receptors (e.g., µ-opioid receptor) to confirm necessity in observed signaling effects .

Q. How can researchers address challenges in reconciling in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :

  • Metabolic stability : Incubate the peptide with liver microsomes or plasma to identify degradation hotspots (e.g., Gly-amide terminus) via LC-MS .
  • Bioavailability enhancement : Develop PEGylated analogs or lipid nanoparticle formulations to improve half-life, validated in rodent models via IV/SC administration and LC-MS quantification .

Q. What strategies mitigate batch-to-batch variability in bioactivity studies?

  • Methodological Answer :

  • Quality control : Implement strict SOPs for synthesis (e.g., double-coupling steps for problematic residues like Pro) and use NMR (1H, 13C) to verify batch consistency .
  • Bioassay standardization : Include internal controls (e.g., reference agonists) in each experiment and normalize activity to peptide concentration quantified by amino acid analysis .

Data Contradiction Analysis

Q. How should conflicting reports on its receptor binding affinity be interpreted?

  • Methodological Answer :

  • Assay comparability : Compare radioligand binding (e.g., ³H-naloxone displacement) vs. functional assays (cAMP inhibition) to distinguish binding affinity from efficacy .
  • Buffer conditions : Test binding in varying ionic strengths (e.g., 150 mM NaCl vs. low-salt buffers) to assess electrostatic interactions influencing affinity .

Q. Why do studies report divergent therapeutic windows for this peptide?

  • Methodological Answer :

  • Toxicity profiling : Perform MTT assays on primary cells (e.g., hepatocytes) and cancer lines to identify cell-type-specific cytotoxicity thresholds .
  • Dosing optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe dosage ranges in preclinical models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Reactant of Route 2
Reactant of Route 2
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.